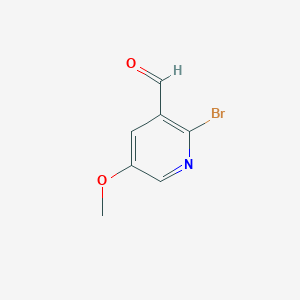

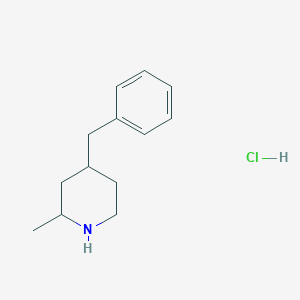

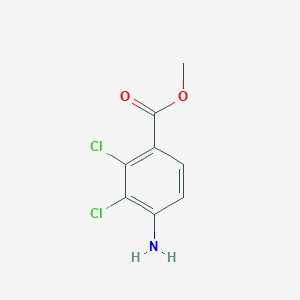

![molecular formula C12H20N4O3 B1381786 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine CAS No. 1414958-81-8](/img/structure/B1381786.png)

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine

Vue d'ensemble

Description

“1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine” is a compound that contains an oxadiazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms and one oxygen atom . Oxadiazoles derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of similar 2-amino-1,3,4-oxadiazole derivatives has been reported. The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry . The FTIR spectrum showed characteristic peaks for N-H Stretch (Primary amine), C-H (Aromatic), C=N (Oxadiazole), C=C (Aromatic), CH2, C-N, and C-O-C (Oxadiazole) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of phenyl acetic acid derivatives with thiosemicarbazide to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were studied. For example, one compound was found to be a yellow powder with a melting point of 188–190°C . The 1H NMR spectrum showed characteristic peaks .Applications De Recherche Scientifique

Biological Activities and Synthesis

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine, a compound containing the 1,3,4-oxadiazole moiety, has garnered interest due to its potential biological activities. The synthesis of related compounds, particularly those bearing the 1,3,4-oxadiazole and piperidine functionalities, has been explored extensively. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were tested for biological activities, including enzyme inhibition and molecular docking studies to understand their binding affinity with human proteins (Khalid et al., 2016).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of compounds with structures similar to this compound. Khalid et al. (2016) and Patel et al. (2012) reported the synthesis of N-substituted derivatives and s-triazinyl piperazines and piperidines, respectively, which exhibited moderate to strong activity against various bacterial strains (Khalid et al., 2016) (Patel et al., 2012).

Anticancer Potential

Compounds with a structure similar to this compound have been explored for their anticancer potential. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors (Krasavin et al., 2014).

Pharmacological Profile

Research into the pharmacological profile of related compounds has revealed diverse biological activities. Sakairi et al. (2012) synthesized a G protein-coupled receptor agonist, indicating the potential for such compounds in drug discovery (Sakairi et al., 2012).

Mécanisme D'action

Target of Action

The compound “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine”, also known as “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate”, interacts with various targets. The primary targets of this compound are enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

Mode of Action

The mode of action of “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” involves non-covalent interactions with its targets . The compound blocks the entry into the enzyme gorge and catalytic site, thereby inhibiting the activity of the enzymes . This results in the disruption of the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The action of “this compound” affects various biochemical pathways. It inhibits the activity of enzymes involved in DNA synthesis, gene expression, and nucleotide metabolism . This leads to the disruption of these pathways and their downstream effects, which include the inhibition of cell proliferation and the induction of cell death .

Result of Action

The result of the action of “this compound” is the inhibition of cell proliferation and the induction of cell death . By inhibiting the activity of key enzymes involved in cellular processes, this compound disrupts normal cell function, leading to cell death .

Orientations Futures

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . Therefore, the future directions could involve further exploration of the biological activities of “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine” and its potential applications in medicine.

Analyse Biochimique

Biochemical Properties

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and impact cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. The binding interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic transformations facilitate the compound’s excretion from the body and reduce its potential toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and intracellular localization. For instance, it has been shown to bind to albumin in the bloodstream, which enhances its solubility and distribution to target tissues. Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum. Once localized, this compound can interact with organelle-specific proteins and modulate their functions. For example, in the mitochondria, it can influence the activity of respiratory chain enzymes and enhance ATP production .

Propriétés

IUPAC Name |

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-5-8(7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCKKUZJKOSMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125253 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-81-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

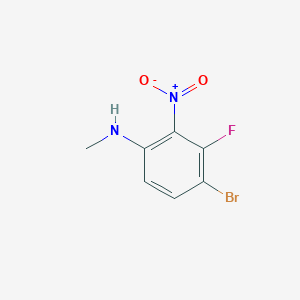

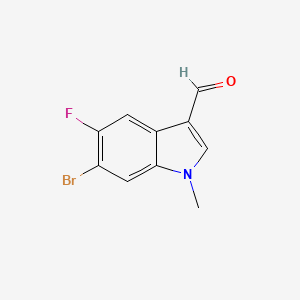

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

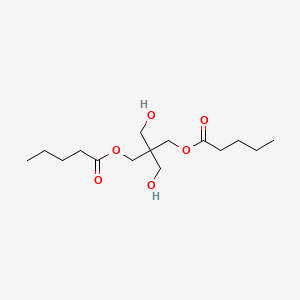

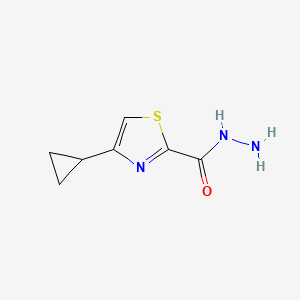

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)

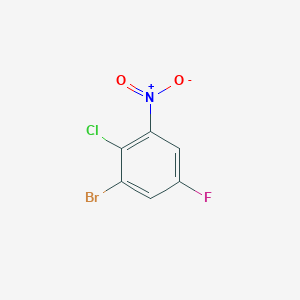

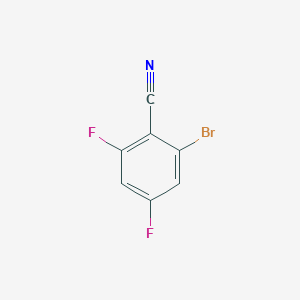

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)